methyl 3-amino-4-bromo-5-methylbenzoate
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Overview
Description
Methyl benzoate compounds are generally used in organic chemistry as reagents or building blocks for the synthesis of more complex molecules . The “methyl” part of the name refers to a methyl group (-CH3) attached to the molecule, while “amino” refers to an amino group (-NH2), and “bromo” refers to a bromine atom (Br). The numbers before these groups (3-amino-4-bromo-5-methyl) indicate their positions on the benzoate ring .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution reactions, where an electrophile (such as a bromine or a methyl group) is introduced to the benzene ring . The amino group can be introduced through a nitration followed by a reduction .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (a hexagonal ring of carbon atoms) with a methyl group, an amino group, and a bromine atom attached at the 3rd, 4th, and 5th positions respectively . The benzoate part of the molecule indicates a carboxylate ester group (-COOCH3) attached to the benzene ring .Chemical Reactions Analysis
As an aromatic compound, methyl 3-amino-4-bromo-5-methylbenzoate would be expected to undergo reactions typical of benzene derivatives, such as electrophilic aromatic substitution . The presence of the amino and bromo substituents could direct these reactions to specific positions on the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like methyl 3-amino-4-bromo-5-methylbenzoate would depend on its molecular structure . For example, the presence of the polar carboxylate ester group could influence its solubility in different solvents .Mechanism of Action
The mechanism of action of a compound depends on its intended use, which is not specified for this compound . In general, the biological activity of aromatic compounds can often be attributed to their ability to interact with biological macromolecules through pi stacking, hydrogen bonding, and other non-covalent interactions .
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-amino-4-bromo-5-methylbenzoate involves the bromination of methyl 3-amino-5-methylbenzoate followed by esterification with bromoacetic acid.", "Starting Materials": [ "Methyl 3-amino-5-methylbenzoate", "Bromine", "Bromoacetic acid", "Sodium hydroxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Bromination of methyl 3-amino-5-methylbenzoate with bromine in acetic acid and water to yield methyl 3-amino-4-bromo-5-methylbenzoate.", "Step 2: Esterification of methyl 3-amino-4-bromo-5-methylbenzoate with bromoacetic acid in the presence of sodium hydroxide to yield methyl 3-amino-4-bromo-5-methylbenzoate." ] } | |
CAS RN |
500730-87-0 |
Product Name |
methyl 3-amino-4-bromo-5-methylbenzoate |
Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.1 |
Purity |
95 |
Origin of Product |
United States |
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